molecular formula C12H7F2NO2 B7838243 5-Fluoro-2-(2-fluorophenyl)nicotinic acid

5-Fluoro-2-(2-fluorophenyl)nicotinic acid

Cat. No.: B7838243
M. Wt: 235.19 g/mol
InChI Key: LSLKWBXWNBLXAD-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-fluorophenyl)nicotinic acid is an organic compound with the molecular formula C₁₂H₈FNO₂ It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 2 of the nicotinic acid ring are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of aniline derivatives followed by thermal decomposition to introduce the fluorine atoms . Another approach involves the use of fluorinated starting materials, such as 2-amino-5-fluoropyridine, which can be further functionalized to obtain the desired product .

Industrial Production Methods

Industrial production of 5-Fluoro-2-(2-fluorophenyl)nicotinic acid may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process typically requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.

Scientific Research Applications

5-Fluoro-2-(2-fluorophenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Fluorine’s high electronegativity and small size allow it to form strong interactions with hydrogen bond donors and acceptors in the target molecules, thereby modulating their activity and function .

Comparison with Similar Compounds

Properties

IUPAC Name

5-fluoro-2-(2-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-7-5-9(12(16)17)11(15-6-7)8-3-1-2-4-10(8)14/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLKWBXWNBLXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=N2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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